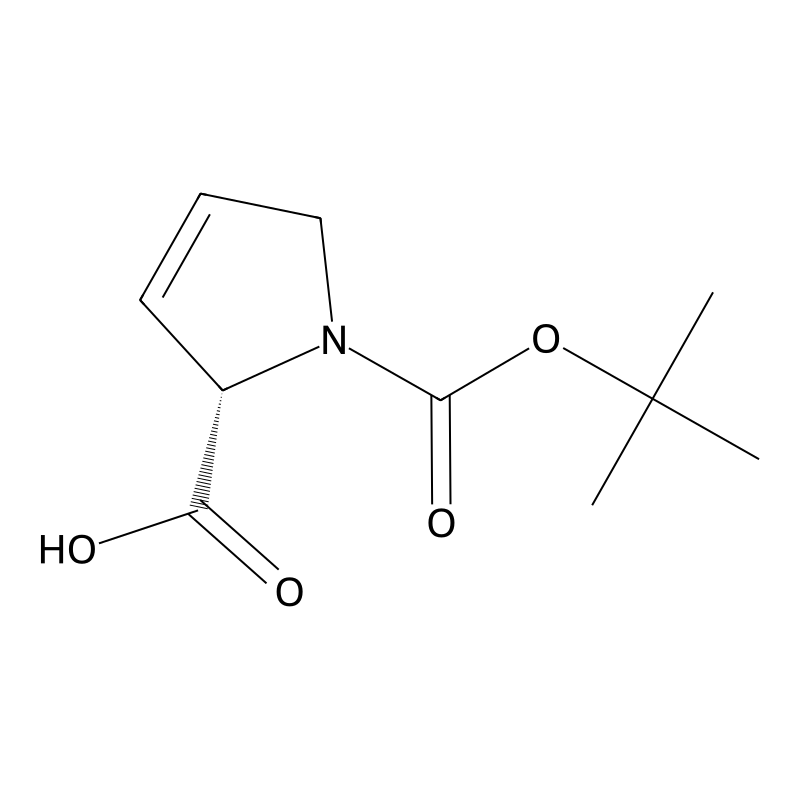(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Peptide Synthesis
Field: Biochemistry and Molecular Biology
Application: Boc-3,4-Dehydro-L-Proline is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing 3,4-Dehydro-L-proline .
Method of Application: In solid-phase peptide synthesis, the amino acid is attached to a solid resin. The Boc group protects the amino group of the amino acid during the coupling reaction. After the coupling reaction, the Boc group is removed, and the next amino acid (with its own Boc group) is added. This process is repeated until the desired peptide sequence is obtained .
Results or Outcomes: The use of Boc-3,4-Dehydro-L-Proline in peptide synthesis allows for the creation of peptides with specific sequences. The exact results or outcomes would depend on the specific peptides being synthesized .
Inhibition of Extensin Biosynthesis
Field: Plant Biology
Application: 3,4-Dehydro-L-proline may be used to inhibit extensin biosynthesis .
Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially inhibit the biosynthesis of extensins, which are hydroxyproline-rich glycoproteins found in plant cell walls .
Synthesis of Biologically Active Peptides
Application: Boc-3,4-Dehydro-L-proline has been incorporated into biologically active peptides such as oxytocin, bradykinin, Arg-vasopressin, or angiotensin I-converting enzyme inhibitors .
Results or Outcomes: The use of Boc-3,4-Dehydro-L-proline allows for the creation of specific biologically active peptides. The exact results or outcomes would depend on the specific peptides being synthesized .
Synthesis of N-Boc-3,4-dehydro-l-proline Methyl Ester
Field: Organic Chemistry
Application: Boc-3,4-Dehydro-L-proline is used in the synthesis of N-Boc-3,4-dehydro-l-proline methyl ester .
Method of Application: The synthesis is carried out using a modular flow reactor. The use of immobilised reagents and scavengers in pre-packed glass tubes allows for the rapid multi-gram synthesis of the desired product .
Results or Outcomes: .
Substrate and Inhibitor of Various Enzymes
Field: Biochemistry and Enzymology
Application: 3,4-Dehydro-L-proline is used as a substrate and inhibitor of various enzymes .
Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially affect the activity of various enzymes. The exact results or outcomes would depend on the specific enzymes being studied .
Inhibition of Collagen Secretion by Chondrocytes
Field: Cell Biology
Application: 3,4-Dehydro-L-proline inhibits collagen secretion by chondrocytes .
Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially inhibit the secretion of collagen by chondrocytes .
(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a chemical compound characterized by its unique pyrrole structure, which includes a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₁₅NO₄, and it has a molecular weight of 213.23 g/mol. The compound is notable for its solid-state properties, with a melting point ranging from 92°C to 95°C and a boiling point of approximately 336.4°C at 760 mmHg .
- Esterification: Reacts with alcohols to form esters.
- Amide Formation: Can react with amines to yield amides.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.
These reactions are critical for synthesizing derivatives that may have enhanced biological activity or improved solubility profiles.
(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been studied for its potential biological activities. It exhibits properties that may be relevant in medicinal chemistry, particularly in the development of peptide mimetics and other bioactive compounds. The presence of the Boc group enhances its stability and solubility in biological systems, making it a candidate for further pharmacological studies .
Several synthesis methods exist for (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid:
- Cyclization Reactions: Utilizing starting materials such as amino acids or their derivatives, cyclization can yield the desired pyrrole structure.
- Boc Protection: The introduction of the tert-butoxycarbonyl group can be achieved through standard protection strategies involving Boc anhydride or Boc chloride in the presence of a base.
- Reduction Reactions: The synthesis may involve reducing intermediates to achieve the dihydropyrrole configuration.
One efficient method described involves a short synthesis pathway that utilizes readily available precursors and minimizes by-products .
This compound has several applications in organic synthesis and medicinal chemistry:
- Peptide Synthesis: Acts as a building block for synthesizing peptides and other complex molecules.
- Drug Development: Its structural features make it a candidate for designing new pharmaceuticals targeting various biological pathways.
- Research Tool: Used in studies exploring the structure-activity relationship of pyrrole derivatives.
Interaction studies involving (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest potential interactions that could lead to significant biological effects, warranting further investigation into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, including:
The uniqueness of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid lies in its specific combination of functional groups that enhance both stability and reactivity, making it particularly useful in synthetic methodologies and biological applications.
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








